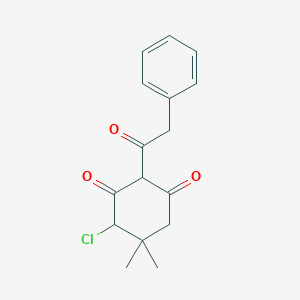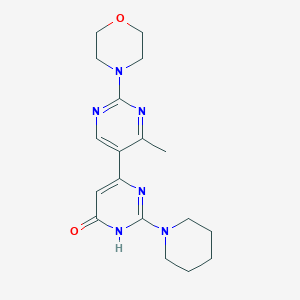![molecular formula C19H23N3O2 B6000939 N-[1-(2-phenylethyl)-3-piperidinyl]isonicotinamide 1-oxide](/img/structure/B6000939.png)
N-[1-(2-phenylethyl)-3-piperidinyl]isonicotinamide 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-phenylethyl)-3-piperidinyl]isonicotinamide 1-oxide, commonly known as SIN-1, is a potent nitric oxide donor molecule that has been extensively studied in various scientific fields. SIN-1 is a unique compound that has been used in many research studies due to its ability to release nitric oxide in a controlled manner.
Mécanisme D'action
SIN-1 releases nitric oxide in a controlled manner, which then activates the soluble guanylate cyclase enzyme. This leads to the production of cyclic guanosine monophosphate (cGMP), which is responsible for the physiological effects of SIN-1. The release of nitric oxide also leads to the activation of various signaling pathways, including the protein kinase G pathway.
Biochemical and Physiological Effects:
SIN-1 has been shown to have various biochemical and physiological effects. It has been shown to regulate blood pressure, induce vasodilation, and improve blood flow. SIN-1 has also been shown to have anti-inflammatory effects and to regulate the immune response. Furthermore, SIN-1 has been shown to have neuroprotective effects and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
SIN-1 has many advantages for lab experiments. It is a potent nitric oxide donor molecule that can release nitric oxide in a controlled manner. It has also been extensively studied and has a well-established synthesis method. However, SIN-1 also has some limitations. It can be unstable in aqueous solutions and can decompose rapidly, leading to the production of reactive oxygen species. Therefore, it is important to handle SIN-1 with care and to use it in a controlled manner.
Orientations Futures
There are many future directions for the study of SIN-1. One area of research is related to its potential use in the treatment of cardiovascular diseases, such as hypertension and heart failure. SIN-1 has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, SIN-1 has been studied for its potential use in cancer therapy. Future research studies could focus on the development of new derivatives of SIN-1 that have improved stability and efficacy.
Conclusion:
In conclusion, SIN-1 is a potent nitric oxide donor molecule that has been extensively studied in various scientific fields. It has many advantages for lab experiments and has been shown to have various biochemical and physiological effects. Future research studies could focus on the development of new derivatives of SIN-1 that have improved stability and efficacy. Overall, SIN-1 has the potential to be a valuable tool in scientific research and could have important clinical applications in the future.
Méthodes De Synthèse
SIN-1 can be synthesized by reacting isonicotinoyl chloride with 2-phenylethylamine in the presence of triethylamine. The resulting product is then oxidized using hydrogen peroxide to yield SIN-1. This synthesis method is simple and efficient and has been used in many research studies.
Applications De Recherche Scientifique
SIN-1 has been widely used in scientific research studies due to its ability to release nitric oxide in a controlled manner. It has been used in studies related to cardiovascular diseases, neurodegenerative diseases, and cancer. SIN-1 has also been used in studies related to the regulation of blood pressure, immune response, and inflammation.
Propriétés
IUPAC Name |
1-oxido-N-[1-(2-phenylethyl)piperidin-3-yl]pyridin-1-ium-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c23-19(17-9-13-22(24)14-10-17)20-18-7-4-11-21(15-18)12-8-16-5-2-1-3-6-16/h1-3,5-6,9-10,13-14,18H,4,7-8,11-12,15H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUMTRWQPJOSPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC2=CC=CC=C2)NC(=O)C3=CC=[N+](C=C3)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N,4-dimethyl-3-(2-oxo-1-imidazolidinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B6000857.png)
![N-[2-(3-fluorophenyl)ethyl]-4-(4-methoxyphenyl)-2-butanamine](/img/structure/B6000859.png)
![4-[2-(propylthio)pyrimidin-5-yl]-1-(pyridin-3-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6000863.png)

![N-(2-methoxyphenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6000871.png)
![N-[11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-yl]acetamide](/img/structure/B6000886.png)
![3-ethyl-5-{[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6000896.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B6000904.png)
![2-[4-[(6-chloro-2H-chromen-3-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6000905.png)
![4-{1-[3-(2-methylphenyl)-3-phenylpropanoyl]-4-piperidinyl}morpholine](/img/structure/B6000912.png)

![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-isopropoxyethyl)acetamide](/img/structure/B6000932.png)
![{2-[(4-methoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6000944.png)

